molecular formula C14H39PSi4 B14427098 Bis[bis(trimethylsilyl)methyl]phosphane CAS No. 83436-92-4

Bis[bis(trimethylsilyl)methyl]phosphane

Cat. No.: B14427098
CAS No.: 83436-92-4
M. Wt: 350.77 g/mol
InChI Key: KQQQOVZTZFRSBW-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two bis(trimethylsilyl)methyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis[bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis[bis(trimethylsilyl)methyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[bis(trimethylsilyl)methyl]phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism by which bis[bis(trimethylsilyl)methyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal-ligand complex. The phosphorus atom serves as the primary site for coordination, facilitating various catalytic cycles and organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[bis(trimethylsilyl)methyl]phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where selectivity and reactivity are crucial .

Properties

CAS No.

83436-92-4

Molecular Formula

C14H39PSi4

Molecular Weight

350.77 g/mol

IUPAC Name

bis[bis(trimethylsilyl)methyl]phosphane

InChI

InChI=1S/C14H39PSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-15H,1-12H3

InChI Key

KQQQOVZTZFRSBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)PC([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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